![molecular formula C20H20ClN5O2 B2436332 3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878720-41-3](/img/structure/B2436332.png)
3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
This compound is a derivative of imidazole and purine, which are both important heterocyclic compounds in biochemistry. Imidazole is a part of many important biologically active molecules, including the amino acid histidine and the neurotransmitter histamine . Purines, on the other hand, are part of key biomolecules like DNA, RNA, and ATP .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an imidazole ring fused with a purine ring system. The molecule also contains a 2-chlorophenylmethyl group and a prop-2-en-1-yl group .Chemical Reactions Analysis
As a derivative of imidazole and purine, this compound might be expected to participate in similar reactions to these parent compounds. This could include various substitution reactions, especially at the reactive sites on the imidazole and purine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and purine rings might confer aromatic stability, while the chlorophenylmethyl and prop-2-en-1-yl groups could affect the compound’s solubility and reactivity .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-5-10-24-12(2)13(3)26-16-17(22-19(24)26)23(4)20(28)25(18(16)27)11-14-8-6-7-9-15(14)21/h5-9,16-17H,1,10-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWBPIGCUAQTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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